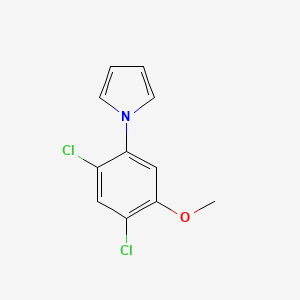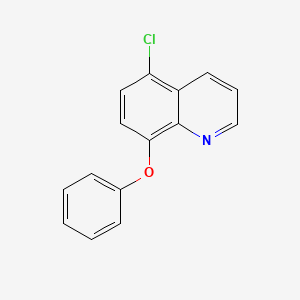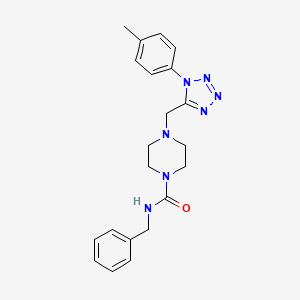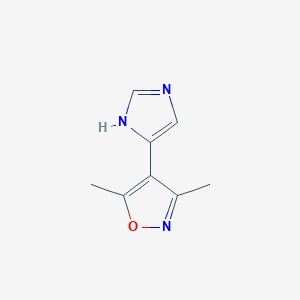![molecular formula C12H11BrOS B2596406 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one CAS No. 1823873-21-7](/img/structure/B2596406.png)
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one, also known as BTM-4, is a synthetic compound that belongs to the class of spirocyclic sulfur-containing compounds. It has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one is not fully understood, but it is believed to involve the modulation of various biological targets. It has been shown to inhibit the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability. It has also been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In addition, it has been shown to interact with DNA, leading to the formation of adducts and DNA damage.
Biochemical and Physiological Effects
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one has been reported to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis, inhibit cell proliferation, and suppress the production of inflammatory cytokines. In vivo studies have shown that it can reduce tumor growth, alleviate pain and inflammation, and improve cognitive function. However, the exact mechanisms underlying these effects are still unclear and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable under normal laboratory conditions and can be stored for extended periods. However, it has some limitations, such as its low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to elucidate its mechanism of action and identify its biological targets. This can be achieved through the use of various techniques, such as molecular docking, X-ray crystallography, and proteomics. Additionally, the development of more efficient synthesis methods and analogs of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one can lead to the discovery of novel compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one involves the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with cyclobutane-1,2-dithiol in the presence of a base. The reaction proceeds through a spirocyclization process, leading to the formation of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one as a yellow solid. The purity and yield of 6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one can be improved by using various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been studied for its effects on different biological targets, such as ion channels, enzymes, and receptors. In biochemistry, it has been investigated for its interactions with biomolecules, such as proteins, nucleic acids, and lipids.
Eigenschaften
IUPAC Name |
6-bromospiro[3H-thiochromene-2,1'-cyclobutane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrOS/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6H,1,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKUYMRGNAYPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C3=C(S2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2596325.png)
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2596326.png)
![4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2596328.png)


![(E)-N-[(1-Benzylimidazol-2-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2596335.png)


![3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2596338.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2596340.png)
![2,2-Dimethyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2596343.png)

![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)
